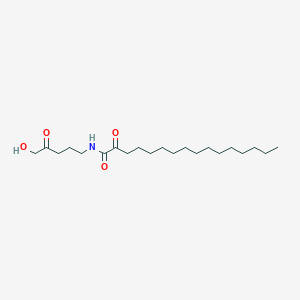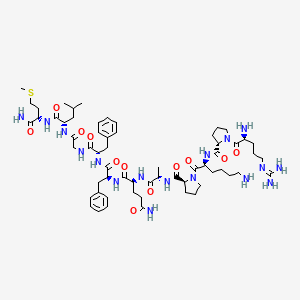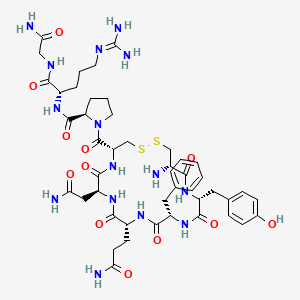![molecular formula C27H27NO4 B10846781 3-{4-[(Benzylethylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one](/img/structure/B10846781.png)
3-{4-[(Benzylethylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP-2243 is a rigid polyvinyl chloride compound supplied by Aurora Plastics, LLC. It is primarily used for exterior profile applications due to its impact resistance and durability .
Preparation Methods
The preparation of AP-2243 involves the polymerization of vinyl chloride monomers. This process can be carried out through various methods, including suspension polymerization, emulsion polymerization, and bulk polymerization. In industrial settings, suspension polymerization is the most commonly used method due to its ability to produce high-quality polyvinyl chloride with desirable properties.
-
Suspension Polymerization: : In this method, vinyl chloride monomers are dispersed in water with the help of suspending agents. The polymerization is initiated using free radical initiators, and the reaction is carried out under controlled temperature and pressure conditions. The resulting polyvinyl chloride particles are then separated, washed, and dried to obtain the final product.
-
Emulsion Polymerization: : This method involves the polymerization of vinyl chloride monomers in an aqueous medium containing emulsifying agents. The polymerization is initiated using water-soluble initiators, and the reaction is carried out under controlled conditions. The resulting polyvinyl chloride latex is coagulated, washed, and dried to obtain the final product.
-
Bulk Polymerization: : In this method, vinyl chloride monomers are polymerized in the absence of any solvent or dispersing medium. The polymerization is initiated using free radical initiators, and the reaction is carried out under controlled temperature and pressure conditions. The resulting polyvinyl chloride is then processed to obtain the final product.
Chemical Reactions Analysis
AP-2243, being a polyvinyl chloride compound, undergoes various chemical reactions, including:
-
Oxidation: : Polyvinyl chloride can undergo oxidation reactions in the presence of oxygen or other oxidizing agents. This can lead to the formation of carbonyl and carboxyl groups, which can affect the physical properties of the material.
-
Reduction: : Polyvinyl chloride can undergo reduction reactions in the presence of reducing agents. This can lead to the formation of chlorinated hydrocarbons, which can affect the chemical properties of the material.
-
Substitution: : Polyvinyl chloride can undergo substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This can lead to the formation of substituted polyvinyl chloride derivatives with different chemical properties.
-
Dehydrochlorination: : Polyvinyl chloride can undergo dehydrochlorination reactions in the presence of heat or strong bases. This can lead to the formation of polyenes, which can affect the thermal stability and color of the material.
Scientific Research Applications
AP-2243 has a wide range of scientific research applications, including:
-
Chemistry: : AP-2243 is used as a model compound for studying the polymerization and degradation of polyvinyl chloride. It is also used in the development of new polymerization techniques and the synthesis of polyvinyl chloride derivatives.
-
Biology: : AP-2243 is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds. It is also used in the study of the interactions between polyvinyl chloride and biological systems.
-
Medicine: : AP-2243 is used in the development of medical devices, such as catheters, blood bags, and tubing. It is also used in the development of drug delivery systems and controlled release formulations.
-
Industry: : AP-2243 is used in the production of various industrial products, such as pipes, fittings, and profiles. It is also used in the development of new materials with improved properties, such as impact resistance and thermal stability.
Mechanism of Action
The mechanism of action of AP-2243 involves the interaction of the polyvinyl chloride chains with various molecular targets and pathways. The primary mechanism of action is the formation of physical and chemical bonds between the polyvinyl chloride chains and the target molecules. This can lead to changes in the physical and chemical properties of the material, such as increased strength, flexibility, and thermal stability.
Comparison with Similar Compounds
AP-2243 is unique compared to other polyvinyl chloride compounds due to its specific formulation and properties. Some similar compounds include:
AuroraTec™ AP 1227: A midrange gloss polyvinyl chloride powder extrusion compound for exterior applications.
AuroraTec™ AP 1250: A high rate, midrange gloss polyvinyl chloride powder extrusion compound for weatherable applications.
AuroraTec™ AP 1269: A high gloss polyvinyl chloride powder extrusion compound with a wide process window.
AP-2243 stands out due to its specific formulation that provides enhanced impact resistance and durability, making it suitable for exterior profile applications.
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[4-[[benzyl(ethyl)amino]methyl]phenyl]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C27H27NO4/c1-4-28(17-19-8-6-5-7-9-19)18-20-10-12-21(13-11-20)23-14-22-15-25(30-2)26(31-3)16-24(22)32-27(23)29/h5-16H,4,17-18H2,1-3H3 |
InChI Key |
PNZIOQNBQOTGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


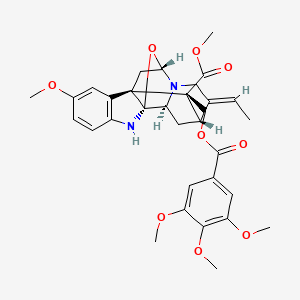

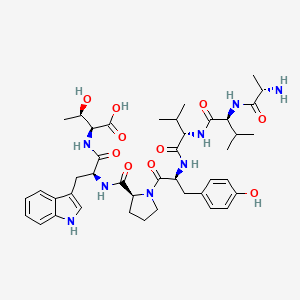
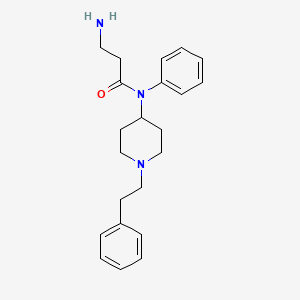
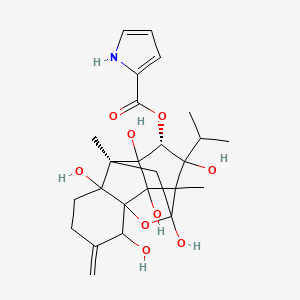
![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)


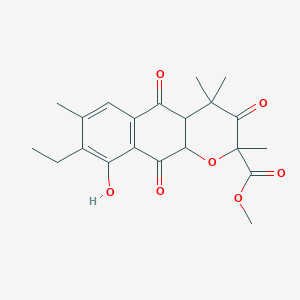

![2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
